N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11(2)14-7-16(22)20(10-19-14)9-15(21)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAICNJXPFOXEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the intermediate and acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone moiety, potentially converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a tool in biological studies to understand the mechanisms of action of related molecules.
Materials Science: It may be explored for its properties in the development of new materials with specific chemical or physical characteristics.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- N-(4-chlorobenzyl)-2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide
- N-(4-chlorobenzyl)-2-(4-propyl-6-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness
N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Biological Activity
N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C16H18ClN3O
- Chemical Structure : The compound features a chlorobenzyl group and an isopropyl-substituted pyrimidine moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated concerning its antimicrobial properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens.
-
Screening of Related Compounds :
- A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including derivatives with similar structures. These compounds were tested against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.
- Results indicated that compounds bearing halogenated substituents, like the chlorobenzyl group, showed enhanced lipophilicity and antimicrobial efficacy against Gram-positive bacteria and yeasts .
- Quantitative Structure-Activity Relationship (QSAR) :
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds:
The antimicrobial mechanism of action for compounds like this compound often involves:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall formation.
- Interference with Protein Synthesis : They may also inhibit protein synthesis by binding to bacterial ribosomes.
Q & A
Basic: What are the standard synthetic routes for N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, and what key parameters influence yield?
Answer:
The synthesis typically involves multi-step reactions starting with pyrimidinone precursors and chlorobenzyl derivatives. Key steps include:
- Acylation: Coupling the pyrimidinone core with an acetamide group using reagents like acetic anhydride or thioacetamide .
- Substitution: Introducing the 4-chlorobenzyl moiety via nucleophilic substitution or alkylation .
- Critical Parameters:
- Temperature: Optimal ranges (e.g., 60–80°C) prevent decomposition of reactive intermediates .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalysts: Bases like K₂CO₃ or NaH facilitate deprotonation in coupling steps .
Yields >70% are achievable with rigorous purification (e.g., column chromatography) .
Basic: Which spectroscopic methods are critical for confirming the structure of this compound?
Answer:
Structural validation relies on:
- ¹H/¹³C NMR: Identifies proton environments (e.g., chlorobenzyl aromatic protons at δ 7.2–7.4 ppm) and carbonyl signals (δ 165–170 ppm) .
- HPLC-MS: Confirms molecular weight ([M+H]⁺ expected ~388.8 g/mol) and purity (>95%) .
- FT-IR: Detects key functional groups (amide C=O stretch at ~1650 cm⁻¹, pyrimidinone C=O at ~1700 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Answer:
Byproduct suppression strategies include:
- Stepwise Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry .
- Protective Groups: Temporarily block reactive sites (e.g., NH groups in pyrimidinone) to prevent undesired substitutions .
- Solvent-Substrate Compatibility: For example, DMF minimizes side reactions in acylation steps compared to THF .
- Catalyst Screening: Transition metal catalysts (e.g., Pd/C) may enhance regioselectivity in coupling reactions .
Advanced: What strategies are recommended for resolving discrepancies in reported biological activities across studies?
Answer:
Contradictory data (e.g., variable IC₅₀ values in enzyme assays) can be addressed by:
- Standardized Assay Conditions: Control variables like buffer pH (7.4 vs. 6.8) or incubation time (30 vs. 60 min) .
- Meta-Analysis: Compare structural analogs (e.g., fluorobenzyl vs. chlorobenzyl derivatives) to identify substituent effects .
- Mechanistic Profiling: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding kinetics .
Advanced: How does the chlorobenzyl group influence the compound's interaction with biological targets?
Answer:
The 4-chlorobenzyl moiety contributes to:
- Hydrophobic Interactions: Enhances binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .
- Electron-Withdrawing Effects: The chlorine atom polarizes the benzyl ring, stabilizing π-π stacking with aromatic residues .
- Steric Effects: Bulkier substituents (e.g., isopropyl on pyrimidinone) may limit off-target interactions, improving selectivity .
Structure-activity relationship (SAR) studies suggest replacing chlorine with fluorine reduces potency by 30%, highlighting its critical role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
